AHMT

Description

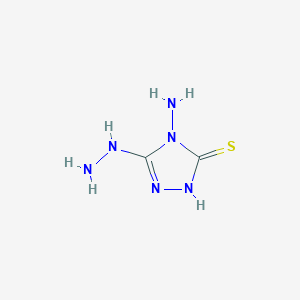

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-hydrazinyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N6S/c3-5-1-6-7-2(9)8(1)4/h3-4H2,(H,5,6)(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIMQHBOTMWMJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=S)NN=C(N1N)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061944 | |

| Record name | 4-Amino-5-hydrazino-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige solid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19989 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1750-12-5 | |

| Record name | 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1750-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-hydrazino-1,2,4-triazole-3-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001750125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Purpald | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Purpald | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-1,2,4-Triazole-3-thione, 4-amino-5-hydrazinyl-2,4-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Amino-5-hydrazino-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-thioxo-1,2,4-triazolidin-3-one hydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L49PBF7WZF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the AHMT Reaction with Formaldehyde

For researchers, scientists, and drug development professionals, the accurate quantification of formaldehyde is a critical task in various applications, from environmental monitoring to quality control in pharmaceutical manufacturing. The 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole (AHMT) method, also known as the Purpald assay, offers a highly sensitive and specific colorimetric approach for the determination of formaldehyde and other aldehydes. This guide provides a comprehensive overview of the core reaction mechanism, detailed experimental protocols, and relevant quantitative data.

Core Reaction Mechanism

The this compound method is based on the condensation reaction of this compound with an aldehyde, specifically formaldehyde, in an alkaline environment. This initial reaction forms a transient, colorless intermediate. Subsequent oxidation of this intermediate, typically facilitated by an oxidizing agent like potassium periodate (KIO₄) or atmospheric oxygen, results in the formation of a stable, intensely colored purple product.[1][2][3] This final product is a bicyclic heterocyclic compound, 6-mercapto-3-substituted-s-triazolo[4,3-b]-s-tetrazine.[2]

The reaction proceeds in two main steps:

-

Condensation: Under alkaline conditions, the hydrazino group of this compound undergoes a nucleophilic addition to the carbonyl carbon of formaldehyde, forming a colorless aminal intermediate.[4]

-

Oxidation: The intermediate is then oxidized, leading to the formation of a conjugated system that is responsible for the vibrant purple color. The intensity of this color is directly proportional to the concentration of formaldehyde in the sample, allowing for quantitative analysis via spectrophotometry.[1][3]

A key advantage of the this compound method is its high specificity for aldehydes over other carbonyl compounds like ketones.[4][5] The reaction is typically carried out at room temperature, avoiding the need for the harsh acidic conditions and high temperatures required by other methods, such as the chromotropic acid assay.[2][6]

Quantitative Data Summary

The this compound method is renowned for its sensitivity and provides reliable quantitative results. The key parameters for the spectrophotometric analysis are summarized below.

| Parameter | Value | Notes |

| Maximum Absorbance (λmax) | 550 nm | The purple-colored product exhibits a strong absorbance at this wavelength.[1][3] |

| Reaction Conditions | Alkaline (KOH) | The reaction proceeds optimally under basic conditions.[1][2] |

| Temperature | Room Temperature | No heating is required, which is an advantage over other methods.[2][6] |

| Detection Limit | ~0.1 ppm (0.04 mg/L) | The method is highly sensitive, capable of detecting low concentrations of formaldehyde.[1][3] |

| Specificity | High for Aldehydes | Shows negligible interference from ketones and other functional groups.[4][5] |

Experimental Protocols

This section provides a detailed methodology for the determination of formaldehyde using the this compound colorimetric method. The protocol is adapted from standard analytical procedures.[1]

-

This compound Solution (0.5% w/v):

-

Weigh 0.5 g of 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole (this compound).

-

Dissolve it in 100 mL of 0.5 N hydrochloric acid (HCl).

-

Store the solution in a dark, cool place.[1]

-

-

Potassium Periodate (KIO₄) Solution (0.75% w/v):

-

Weigh 0.75 g of potassium periodate (KIO₄).

-

Dissolve it in 100 mL of 0.2 N potassium hydroxide (KOH) solution, using a water bath to aid dissolution if necessary.[1]

-

-

Potassium Hydroxide (KOH) Solution (5N):

-

Carefully dissolve the appropriate amount of solid KOH in distilled water to achieve a final concentration of 5N. Caution: This is a highly exothermic process.

-

-

Standard Formaldehyde Stock Solution:

-

Accurately weigh approximately 1 g of 35-37% formalin solution into a weighing bottle containing 5 mL of distilled water.

-

Transfer the solution to a 100 mL volumetric flask and make up to the mark with distilled water.

-

The exact concentration of this stock solution should be determined by iodometric titration.[1]

-

-

Working Standard Formaldehyde Solutions:

-

Prepare a series of dilutions from the stock solution to create standards with concentrations in the desired analytical range (e.g., 0.5, 1.0, 1.5, 2.0 µg/mL).[1]

-

For solid or liquid samples where formaldehyde is not readily in a clean aqueous solution, steam distillation is required to isolate the formaldehyde.

-

Accurately weigh 1-10 g of the solid sample or pipette 10 mL of the liquid sample into a distillation flask.[1]

-

Add 5-10 mL of distilled water and 1 mL of 20% phosphoric acid (H₃PO₃) solution.[1]

-

Set up the steam distillation apparatus, ensuring the tip of the condenser is submerged in 5-10 mL of distilled water in the receiving flask.

-

Begin steam distillation at a rate of 6-10 mL/min.

-

Collect approximately 200 mL of distillate.

-

Transfer the distillate to a 200 mL volumetric flask and make up to the mark with distilled water. This is the sample solution.[1]

-

Pipette 2.0 mL of the sample solution (or standard solution) into a stoppered test tube.

-

Add 2.0 mL of 5N KOH solution.

-

Add 2.0 mL of the 0.5% this compound solution.

-

Mix gently and allow the mixture to stand for 20 minutes at room temperature.[1]

-

Add 2.0 mL of the 0.75% KIO₄ solution and mix gently until any effervescence ceases.

-

Measure the absorbance of the resulting purple solution at 550 nm using a spectrophotometer against a reagent blank.[1]

-

Prepare a standard curve by following the analytical procedure for each of the working standard formaldehyde solutions.

-

Plot the absorbance at 550 nm versus the concentration of formaldehyde (µg/mL).

-

Determine the concentration of formaldehyde in the sample solution from the standard curve and calculate the original concentration in the sample, accounting for any dilutions.

References

- 1. repository.seafdec.org [repository.seafdec.org]

- 2. Purpald Reagent|4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole [benchchem.com]

- 3. en.front-sci.com [en.front-sci.com]

- 4. researchgate.net [researchgate.net]

- 5. US4511658A - Colorimetric detector for formaldehyde vapor - Google Patents [patents.google.com]

- 6. A rapid formaldehyde assay using purpald reagent: application under periodation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

The AHMT Reagent: A Technical Guide to Aldehyde Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole (AHMT) reagent and its application in the selective detection and quantification of aldehydes. This method is noted for its sensitivity and specificity, making it a valuable tool in various scientific and industrial fields, including environmental monitoring, food safety analysis, and pharmaceutical quality control.

Core Principle of Aldehyde Detection

The this compound method, also known as the Purpald® method, relies on a specific chemical reaction between the this compound reagent and an aldehyde in an alkaline environment. The fundamental principle involves a two-step process:

-

Condensation: In an alkaline solution, the aldehyde condenses with the this compound molecule. This reaction forms a bicyclic, colorless intermediate.[1]

-

Oxidation: This intermediate is then oxidized to produce a colored product. The oxidation can be facilitated by an oxidizing agent such as potassium periodate (KIO4) or atmospheric oxygen.[1][2] The resulting compound is a purple-colored 6-mercapto-s-triazolo[4,3-b]-s-tetrazine.[1]

The intensity of the purple color is directly proportional to the concentration of the aldehyde present in the sample, which can be quantified spectrophotometrically.[1][2] A key advantage of the this compound method is its high specificity for aldehydes; ketones do not form the characteristic purple product, minimizing interference.[1] This method is considered more sensitive than other common techniques like the chromotropic acid and acetylacetone methods for formaldehyde detection.[2]

Reaction Mechanism

The chemical transformation underlying the this compound assay is a classic example of heterocyclic chemistry. The reaction proceeds as follows:

Caption: Reaction mechanism of this compound with an aldehyde.

Quantitative Data Summary

The performance of the this compound assay can be characterized by several key metrics. The following table summarizes quantitative data from various studies.

| Parameter | Value | Analyte | Notes | Reference |

| Wavelength (λmax) | 550 nm | Formaldehyde | The violet-colored product exhibits maximum absorbance at this wavelength. | [2][3] |

| Detection Limit | 0.1 ppm | Formaldehyde | This is the lowest concentration of formaldehyde that can be reliably detected. | [2] |

| Linearity (R²) for Formaldehyde | 0.998 | Formaldehyde | Indicates a strong linear relationship between absorbance and concentration. | [3] |

| Recovery Rate | 70% - 81% | Formaldehyde in Fish Samples | Represents the efficiency of the method in detecting a known amount of added analyte. | [3] |

Experimental Protocols

Below are detailed methodologies for the key experiments involving the this compound reagent for aldehyde detection.

Preparation of Reagents

-

This compound Solution (0.5% w/v): Dissolve 0.5 g of 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole in 100 mL of 0.5 N hydrochloric acid (HCl). Store this solution in a cool, dark place.[2]

-

Potassium Hydroxide (KOH) Solution (5N): Prepare a 5 normal solution of potassium hydroxide in distilled water.

-

Potassium Periodate (KIO₄) Solution (0.75% w/v): Dissolve 0.75 g of potassium periodate in 100 mL of 0.2 N potassium hydroxide (KOH) solution, using a water bath to aid dissolution.[2]

General Analytical Procedure for Formaldehyde

-

Sample Preparation: Pipette 2.0 mL of the sample solution (distillate) into a test tube with a stopper.

-

Alkalinization: Add 2.0 mL of 5N KOH solution to the test tube.

-

Reaction with this compound: Add 2.0 mL of the this compound solution, mix gently, and let the mixture stand for 20 minutes at room temperature.[3]

-

Oxidation: Add 2.0 mL of the KIO₄ solution and mix gently until any bubbling subsides.[2]

-

Spectrophotometric Measurement: Measure the absorbance of the resulting violet-colored solution at 550 nm using a spectrophotometer.[2][3]

-

Quantification: Determine the concentration of formaldehyde in the sample by comparing the absorbance to a standard curve prepared with known concentrations of formaldehyde.

Preparation of Standard Curve

-

Prepare a series of standard formaldehyde solutions of known concentrations (e.g., 0.5, 1.0, 1.5, and 2.0 µg/mL).

-

Pipette 2.0 mL of each standard solution into separate test tubes.

-

Follow the analytical procedure described above (steps 2-5) for each standard.

-

Plot the absorbance values against the corresponding formaldehyde concentrations to generate a standard curve.

Experimental Workflow

The general workflow for the quantification of aldehydes using the this compound reagent is depicted in the following diagram.

Caption: General experimental workflow for aldehyde detection using the this compound method.

Concluding Remarks

The this compound reagent provides a robust and sensitive method for the selective determination of aldehydes. Its high specificity, coupled with a straightforward experimental protocol, makes it a valuable analytical tool for researchers and professionals in various scientific disciplines. For optimal results, it is crucial to carefully prepare and store the reagents and to adhere to the specified reaction times and conditions. The generation of a reliable standard curve is paramount for accurate quantification.

References

A Comprehensive Technical Guide to 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole (AHMT)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole (AHMT), also known by the trade name Purpald®, is a highly specific and sensitive chromogenic reagent for the detection of aldehydes.[1][2][3][4] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and application, and a summary of its spectral data. The document is intended to serve as a comprehensive resource for researchers and scientists utilizing this versatile compound in their work.

Chemical and Physical Properties

4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole is a heterocyclic organic compound with a triazole core functionalized with amino, hydrazino, and mercapto groups.[3] This unique structure confers its reactivity towards aldehydes and its utility as a chemical reagent.[4]

Table 1: Chemical and Physical Properties of 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole

| Property | Value | Source |

| IUPAC Name | 4-amino-3-hydrazinyl-1H-1,2,4-triazole-5-thione | [5] |

| Synonyms | Purpald, this compound, 4-Amino-5-hydrazino-1,2,4-triazole-3-thiol | [5] |

| CAS Number | 1750-12-5 | [1][5] |

| Molecular Formula | C₂H₆N₆S | [5][6] |

| Molecular Weight | 146.18 g/mol | [5] |

| Appearance | White to beige or pale gray crystalline powder | [1][7] |

| Melting Point | 228-246 °C (decomposes) | [1][8] |

| Purity | ≥98% | [6] |

| Solubility | Soluble in alkaline solutions. | |

| Storage | Store at -20°C to 25°C in a well-closed container, away from heat and oxidizing agents. | [2][8] |

Spectral Data

The structural features of this compound can be confirmed through various spectroscopic techniques.

Table 2: Spectral Data of 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole

| Technique | Key Data Points | Source |

| FTIR (KBr, cm⁻¹) | 3439, 3262, 3185, 3076, 3014, 2915 (N-H and C-H stretching), 1638 (N-H bending) | [1] |

| ¹H NMR (400 MHz, DMSO-d₆, δ ppm) | 12.70 (s, 1H, SH), 7.15 (s, 1H, NH), 5.28 (s, 2H, NH₂), 4.15 (s, 2H, NH₂-hydrazinyl) | [1] |

| ¹³C NMR (100 MHz, DMSO-d₆, δ ppm) | 164.9, 155.1 | [1] |

| Mass Spectrometry (GC-MS) | Molecular Ion Peak (m/z): 146 | [5] |

| Raman Spectra | Data available and can be used for identification. | [5] |

Experimental Protocols

Synthesis of 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole

A common method for the synthesis of this compound involves the reaction of thiourea with hydrazine hydrate.[1]

Materials:

-

Thiourea (0.5 mol, 38 g)

-

98% Hydrazine hydrate (100 mL)

-

2M Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Distilled water

-

Round-bottom flask with reflux condenser

-

Heating mantle or water bath

-

Beakers

-

Filtration apparatus (e.g., Büchner funnel)

-

pH meter or pH paper

Procedure:

-

Combine thiourea and hydrazine hydrate in a round-bottom flask.

-

Reflux the mixture in a water bath for 3 hours.

-

After the reaction is complete, cool the mixture and dilute it with 150 mL of distilled water.

-

Neutralize the solution to approximately pH 6.5 by adding 10 mL of 2M HCl.

-

Cool the mixture to 0 °C for 30 minutes to precipitate the crude product.

-

Filter the crude product and wash it with cold water.

-

Dissolve the crude product in 375 mL of 2M HCl and heat for 15 minutes to digest.

-

Filter the hot solution to remove any acid-insoluble impurities.

-

Neutralize the filtrate to approximately pH 6.5 with NaOH solution.

-

Cool the solution to 0 °C to precipitate the purified product.

-

Filter the product, wash it several times with water, and dry it.

-

The product can be further purified by recrystallization from water to yield a white solid.[1]

Determination of Aldehydes using the Purpald Assay

This compound is widely used for the colorimetric determination of aldehydes.[1][2][4] The reaction involves the condensation of this compound with an aldehyde in an alkaline medium, followed by oxidation to form a purple-colored product.[4]

Materials:

-

Sample containing aldehyde

-

Purpald (this compound) solution (e.g., 0.5 M in 1 M NaOH)

-

Oxidizing agent (e.g., oxygen from the air, or a specific oxidizing reagent if required)

-

Spectrophotometer

-

Cuvettes

Procedure:

-

Prepare a standard curve using known concentrations of the aldehyde of interest.

-

To a specific volume of the sample (and standards), add the Purpald reagent.

-

Mix thoroughly and allow the condensation reaction to proceed for a specified time at room temperature.

-

The solution is then oxidized, which can often be achieved by shaking in the presence of air, leading to the development of a purple color.

-

Measure the absorbance of the resulting solution at the wavelength of maximum absorbance (typically around 550 nm).

-

Determine the concentration of the aldehyde in the sample by comparing its absorbance to the standard curve.

Reactivity and Applications

The primary application of this compound is in the sensitive and specific detection of aldehydes.[1][2][3] The reaction mechanism involves the nucleophilic attack of the hydrazino group of this compound on the carbonyl carbon of the aldehyde, followed by cyclization and oxidation to form a stable, intensely colored s-triazolo[4,3-b]-s-tetrazine derivative.[4]

This reactivity makes this compound a valuable tool in various fields:

-

Environmental Monitoring: For the determination of formaldehyde in air and water samples.[9]

-

Biochemistry: Used in assays for determining catalase activity and for the analysis of bacterial polysaccharides.[2]

-

Food and Beverage Industry: For the analysis of aldehydes in alcoholic beverages.

-

Organic Synthesis: As a building block for the synthesis of various heterocyclic compounds.[9][10]

Safety and Handling

This compound is a flammable solid and can cause skin and serious eye irritation.[2][5] It is important to handle this chemical with appropriate personal protective equipment, including gloves and safety glasses.[11] Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[11]

Conclusion

4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole is a versatile and valuable reagent for the determination of aldehydes and has applications in various scientific disciplines. This guide provides essential information on its chemical properties, synthesis, and applications to support its effective and safe use in research and development.

References

- 1. 4-Amino-3-hydrazino-1,2,4-triazol-5-thiol | 1750-12-5 [chemicalbook.com]

- 2. 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole, 99+%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole - Wikipedia [en.wikipedia.org]

- 4. Purpald Reagent|4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole [benchchem.com]

- 5. 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole | C2H6N6S | CID 2723946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole, 99+%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 8. 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole | 1750-12-5 | FA11801 [biosynth.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole 1750-12-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-Depth Technical Guide to 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole (AHMT) as a Chemical Reagent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole (AHMT), a versatile chemical reagent widely known by its trade name, Purpald®. This document delves into the history of its discovery, its chemical and physical properties, and its primary application as a sensitive and specific reagent for the determination of aldehydes. Detailed experimental protocols, quantitative data, and visualizations of the reaction mechanism and experimental workflow are provided to support researchers in its practical application.

Discovery and History

The utility of 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole as a highly specific reagent for the detection of aldehydes was first reported in 1970 by R.G. Dickinson and N.W. Jacobsen.[1] Their work, published in Chemical Communications, described a novel reaction in which aldehydes react with this compound to produce intensely colored purple-to-magenta products.[1] This discovery provided a significant advancement in analytical chemistry, offering a sensitive method for aldehyde determination that is not susceptible to interference from ketones, esters, and other carbonyl-containing compounds.[1] Marketed under the name Purpald®, this compound quickly gained traction and has since been employed in a wide array of applications, from environmental monitoring to clinical diagnostics.[2]

Chemical and Physical Properties

This compound is a heterocyclic organic compound with the molecular formula C₂H₆N₆S.[1] It presents as a white to off-white or beige crystalline powder.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₆N₆S | [1] |

| Molecular Weight | 146.18 g/mol | [3] |

| CAS Number | 1750-12-5 | [3] |

| Melting Point | 230–231 °C (decomposes) | [1] |

| Appearance | White to cream to pale brown crystalline powder | [4] |

| IUPAC Name | 4-amino-3-hydrazinyl-4,5-dihydro-1H-1,2,4-triazole-5-thione | [4] |

Synthesis of this compound

A common and established method for the synthesis of this compound involves the refluxing of thiourea with hydrazine hydrate.[5] An alternative synthesis starting from 2-furoic acid hydrazide has also been described.[6]

Experimental Protocol: Synthesis of this compound from Thiourea[5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3.8 grams of thiourea in 10 grams of hydrazine hydrate.

-

Reflux: Heat the solution in a water bath for a minimum of three hours. Note: This reaction is known to evolve hydrogen sulfide (H₂S) gas and should be performed in a well-ventilated fume hood.

-

Precipitation and Filtration: After reflux, cool the reaction mixture. A precipitate of the triazole and elemental sulfur will form. Collect the precipitate by filtration.

-

Purification: Digest the precipitate in a 2M solution of hydrochloric acid. The triazole will dissolve, leaving behind insoluble impurities which can be removed by filtration.

-

Isolation: Neutralize the filtrate to a pH of approximately 6.5 with a sodium hydroxide solution. The freebase this compound will precipitate out of the solution.

-

Final Product: Collect the cream-colored precipitate by filtration, wash with cold water, and dry to obtain the final product.

Mechanism of Aldehyde Detection

The reaction of this compound with aldehydes is a two-step process that results in the formation of a colored product, making it suitable for spectrophotometric analysis.[1][7]

-

Condensation: In an alkaline solution, the aldehyde condenses with this compound to form a bicyclic, colorless intermediate.[8]

-

Oxidation: This intermediate is then oxidized by air (oxygen) to yield a purple-colored 6-mercapto-s-triazolo[4,3-b]-s-tetrazine.[1][8] The intensity of the purple color is directly proportional to the concentration of the aldehyde present.[8]

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Novel Derivatives of4-Amino-3-(2-Furyl)-5-Mercapto-1,2,4-Triazole asPotential HIV-1 NNRTIs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. repository.up.ac.za [repository.up.ac.za]

The Core Technical Guide to AHMT (Purpald®) Reagent: Properties, Synthesis, and Applications in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole (AHMT) reagent, also known by its trade name Purpald®, with the CAS number 1750-12-5. This compound is a versatile chemical reagent widely employed in analytical chemistry, particularly for the colorimetric determination of aldehydes. This document details its chemical and physical properties, provides a detailed synthesis protocol, and outlines its primary applications, including comprehensive experimental procedures for aldehyde quantification and catalase activity assays. The information is presented to support researchers, scientists, and drug development professionals in the effective application of this reagent.

Introduction

4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole (this compound) is a heterocyclic organic compound that serves as a highly specific and sensitive reagent for the detection and quantification of aldehydes.[1] Its utility stems from its reaction with aldehydes in an alkaline solution, which, upon oxidation, forms a vividly colored purple bicyclic heterocycle, 6-mercapto-s-triazolo[4,3-b]-s-tetrazine.[1][2] This distinct color change allows for straightforward spectrophotometric analysis. The reagent is particularly noted for its application in the "Purpald® assay." Beyond aldehyde detection, this compound has found use as a chromogen in enzymatic assays, such as the determination of catalase activity.[3] This guide aims to be an in-depth resource, providing the necessary technical information for the successful utilization of this compound in a laboratory setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for proper handling, storage, and application of the reagent.

| Property | Value | Reference(s) |

| CAS Number | 1750-12-5 | [4] |

| Molecular Formula | C₂H₆N₆S | [4] |

| Molecular Weight | 146.17 g/mol | [4] |

| Appearance | Solid, Beige solid | [2][4] |

| Melting Point | 228-230 °C (decomposes) | [5] |

| Solubility | Soluble in DMSO (4 mg/mL with warming) and alkaline solutions (e.g., 1 N NaOH). | [1][4] |

| Storage | Room temperature in a well-closed container. For stock solutions: -80°C for 6 months, -20°C for 1 month (protect from light, stored under nitrogen). | [1][4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the hydrazinolysis of a thiourea-containing compound.[6] A detailed experimental protocol is provided below.

Synthesis Protocol

This protocol is adapted from the procedure described by Dickinson and Jacobsen.[6]

Materials:

-

Thiourea

-

Hydrazine hydrate

-

2M Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Flat-bottom flask with reflux condenser

-

Water bath

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a flat-bottom flask equipped with a reflux condenser, dissolve 3.8 grams of thiourea in 10 grams of hydrazine hydrate.

-

Reflux: Heat the solution in a water bath for 3 hours, maintaining a gentle reflux. Caution: This reaction evolves hydrogen sulfide (H₂S), a toxic gas. This procedure must be performed in a well-ventilated fume hood.[6]

-

Precipitation: After reflux, cool the reaction mixture. A greenish precipitate of the triazole and elemental sulfur will form.[6]

-

Purification: a. Collect the precipitate by filtration from the yellow solution.[6] b. Digest the precipitate in 37.5 mL of 2M HCl. The triazole will dissolve, leaving behind insoluble impurities.[6] c. Filter the solution to remove the impurities.[6] d. Neutralize the filtrate to a pH of approximately 6.5 with a NaOH solution.[6] e. Cool the neutralized solution to induce the precipitation of the purified this compound.[6]

-

Isolation and Drying: Collect the cream-colored precipitate of this compound by filtration, wash with cold water, and dry thoroughly.

Experimental Protocols for Key Applications

This compound is a valuable reagent in several analytical assays. Detailed protocols for its most common applications are provided below.

Quantification of Aldehydes (Purpald® Assay)

The Purpald® assay is a sensitive and specific method for the determination of aldehydes.[1] In an alkaline medium, aldehydes condense with this compound to form a bicyclic intermediate, which is then oxidized by air to produce a purple-colored product.[2]

Workflow for Aldehyde Quantification using Purpald® Assay

Caption: Workflow for the quantification of aldehydes using the Purpald® assay.

Materials:

-

This compound (Purpald®)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Aldehyde standard solution (e.g., formaldehyde)

-

Spectrophotometer

Procedure:

-

Reagent Preparation: Prepare an alkaline solution of this compound. A typical preparation involves dissolving 10-20 mg of this compound in 2 mL of 1 N NaOH.[1]

-

Sample Reaction: a. To a test tube, add a known volume of the sample containing the aldehyde.[2] b. Add an equal volume of the alkaline this compound solution and mix well.[2]

-

Color Development: Shake the mixture vigorously in the presence of air for a specified time (typically a few minutes) to allow for the oxidation and development of a purple color.[1][2]

-

Measurement: Measure the absorbance of the purple solution at its maximum wavelength, which is approximately 550 nm.[7]

-

Quantification: Determine the concentration of the aldehyde in the sample by comparing its absorbance to a standard curve prepared using known concentrations of an aldehyde standard.[2]

Determination of Formaldehyde

A more specific protocol for the determination of formaldehyde using this compound involves oxidation with potassium periodate.

Workflow for Formaldehyde Determination

Caption: Workflow for the specific determination of formaldehyde using this compound and potassium periodate.

Materials:

-

This compound solution (0.5 g in 100 mL of 0.5 N HCl)

-

Potassium periodate (KIO₄) solution (0.75 g in 100 mL of 0.2 N KOH)

-

5 N Potassium hydroxide (KOH) solution

-

Formaldehyde standard solution

-

Spectrophotometer

Procedure:

-

Sample Preparation: Pipette 2.0 mL of the sample solution into a test tube. Prepare a series of standards with known formaldehyde concentrations.

-

Reaction: a. Add 2.0 mL of 5 N KOH solution followed by 2.0 mL of the this compound solution. b. Mix gently and let it stand for 20 minutes at room temperature. c. Add 2.0 mL of the KIO₄ solution and mix gently until gas evolution ceases.

-

Measurement: Measure the absorbance of the resulting violet-colored solution at 550 nm.

-

Quantification: Calculate the formaldehyde concentration in the sample using a standard curve prepared from the formaldehyde standards.

Catalase Activity Assay

This compound can be used as a chromogen in a coupled enzymatic assay to determine catalase activity. The assay measures the amount of formaldehyde produced from the reaction of catalase with methanol in the presence of hydrogen peroxide.[3]

Principle of Catalase Activity Assay using this compound

Caption: Principle of the catalase activity assay where formaldehyde produced is detected by this compound.

Materials:

-

Catalase Assay Kit (or individual reagents)

-

This compound (Purpald®) as the chromogen

-

Methanol

-

Hydrogen peroxide (H₂O₂)

-

Spectrophotometer

Procedure:

-

Enzymatic Reaction: The sample containing catalase is incubated with methanol and an optimal concentration of H₂O₂. The catalase in the sample reacts with methanol in the presence of H₂O₂ to produce formaldehyde.[3]

-

Colorimetric Detection: The formaldehyde produced is then quantified using the Purpald® reagent (this compound). The this compound reacts with the formaldehyde to form a bicyclic heterocycle, which upon oxidation, turns from colorless to a purple-colored compound.[3]

-

Measurement: The absorbance of the purple product is measured colorimetrically at approximately 540 nm.[3] The amount of formaldehyde produced is directly proportional to the catalase activity in the sample.

Applications in Drug Development and Research

The precise quantification of aldehydes is crucial in various stages of drug development and research.

-

Impurity Profiling: Aldehydes can be present as impurities in active pharmaceutical ingredients (APIs) and excipients. This compound provides a reliable method for their detection and quantification, ensuring product quality and safety.

-

Biomarker Analysis: Formaldehyde is a known biomarker for certain pathological conditions. The sensitivity of the this compound-based assays allows for its measurement in biological samples.

-

Enzyme Kinetics: As demonstrated in the catalase assay, this compound can be used in coupled enzyme assays to measure the activity of enzymes that produce or consume aldehydes.

-

Polysaccharide Analysis: The Purpald® assay has been adapted for the measurement of bacterial polysaccharides that contain glycol residues. This involves the periodate oxidation of the glycol groups to formaldehyde, which is then quantified with this compound.[7]

Conclusion

The this compound (Purpald®) reagent, with CAS number 1750-12-5, is a powerful and versatile tool for researchers, scientists, and professionals in drug development. Its high specificity and sensitivity for aldehydes make it an invaluable reagent for a wide range of applications, from quality control in pharmaceutical manufacturing to fundamental biochemical research. This technical guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, and robust experimental procedures for its key applications. By following the methodologies outlined herein, users can effectively and accurately employ this compound in their laboratory workflows.

References

- 1. Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. blog.biosearchtech.com [blog.biosearchtech.com]

- 4. Making Purpald and turning aldehydes purple [aryl.org]

- 5. Quantification of bacterial polysaccharides by the purpald assay: measurement of periodate-generated formaldehyde from glycol in the repeating unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. static.igem.org [static.igem.org]

- 7. Two decades of the synthesis of mono- and bis-aminomercapto[1,2,4]triazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04208K [pubs.rsc.org]

An In-depth Technical Guide to the Safety and Handling of 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole (AHMT)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole, commonly known as AHMT or by its trade name, Purpald®.[1] this compound is a biochemical reagent primarily used in life sciences research, notably as a sensitive and specific spray reagent for the detection of aldehydes.[2][3][4] Due to its classification as a hazardous chemical, a thorough understanding of its properties and the associated safety protocols is imperative for all personnel handling this substance.[5]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| CAS Number | 1750-12-5 | [1][6] |

| Molecular Formula | C₂H₆N₆S | [1][6] |

| Molecular Weight | 146.17 g/mol | [6] |

| Appearance | White to beige powder/crystal | [1][7] |

| Melting Point | 228-230 °C (decomposes) | [6] |

| Boiling Point | 275.0 ± 23.0 °C at 760 mmHg | [6] |

| Density | 2.3 ± 0.1 g/cm³ | [6] |

| Flash Point | 120.1 ± 22.6 °C | [6] |

| Solubility | Soluble in 0.5 M NaOH (50 mg/mL) |

Hazard Identification and Classification

This compound is classified as a hazardous substance.[5] The following table summarizes its GHS hazard classification. Adherence to the precautionary statements is critical to ensure safe handling.

| Hazard Class | Category | Hazard Statement |

| Flammable solids | Category 1 | H228: Flammable solid |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation |

Signal Word: Danger[5]

GHS Pictograms:

-

GHS02 (Flammable)

-

GHS07 (Irritant)

Hazard Statements:

Precautionary Statements:

-

Prevention: P210 (Keep away from heat/sparks/open flames/hot surfaces), P240 (Ground/bond container and receiving equipment), P241 (Use explosion-proof electrical/ventilating/lighting equipment), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).[5][7]

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention).[7]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[1]

-

Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[1] However, it is known to cause skin, eye, and respiratory irritation.[5] May cause irritation of the digestive tract if ingested.[1]

Handling and Storage Protocols

Proper handling and storage are crucial to minimize risk. The following workflow outlines the recommended procedures from receipt to disposal of this compound.

Key Handling Precautions:

-

Wash hands and any exposed skin thoroughly after handling.[5]

-

Use with adequate ventilation to minimize dust generation and accumulation.[1]

-

Avoid contact with eyes, skin, and clothing.[1]

-

Keep the container tightly closed when not in use.[1]

-

Avoid ingestion and inhalation.[1]

-

Keep away from heat, sparks, and open flames as it is a flammable solid.[5]

-

Ground and bond container and receiving equipment to prevent static discharge.[5]

Storage Requirements:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

Keep away from incompatible substances, such as oxidizing agents.[1]

Emergency and First Aid Procedures

In case of exposure or accident, immediate and appropriate action is critical.

First Aid Measures:

-

Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical aid.[1]

-

Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[1]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound to prevent exposure.

| Protection Type | Specification |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[1][5] |

| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[1] For dusty conditions, a particle filter respirator (e.g., N95) is recommended. |

Accidental Release and Fire-Fighting Measures

Accidental Release:

-

Clean up spills immediately, observing precautions in the Protective Equipment section.[1]

-

Sweep up the material, then place it into a suitable, closed container for disposal.[1]

-

Avoid generating dusty conditions.[1]

-

Provide ventilation.[1]

Fire-Fighting:

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[1]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[1] This may include nitrogen oxides, carbon monoxide, and oxides of sulfur.[1]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1]

Experimental Protocols: Aldehyde Detection

While specific protocols for determining the safety data points are proprietary to the manufacturers, a general experimental protocol for one of this compound's primary uses is provided for context. This compound (Purpald) reacts with aldehydes to produce purple-to-magenta colored products, a reaction that is highly specific and sensitive.[4]

Procedure for Detection of Aldehydes:

-

Dissolve 10–20 mg of this compound (Purpald) in 2 mL of 1 N sodium hydroxide.[4]

-

Add one drop of the suspected aldehyde-containing sample to the solution.[4]

-

Aerate the mixture (e.g., by shaking in the presence of air).[4]

-

Observe for a color change. The development of an intense purple or magenta color within a few minutes indicates the presence of an aldehyde.[4] Note that hindered aldehydes may require longer reaction times.[4]

References

- 1. Purpald(1750-12-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. This compound (Standard)_TargetMol [targetmol.com]

- 3. 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole | C2H6N6S | CID 2723946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | CAS#:1750-12-5 | Chemsrc [chemsrc.com]

- 7. 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole 1750-12-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Solubility Profile of 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole (AHMT): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole (AHMT), a versatile reagent in analytical chemistry. Understanding the solubility of this compound is critical for its effective application in various experimental and developmental workflows, including analytical assays and potential pharmaceutical applications. This document compiles available solubility data, presents a detailed experimental protocol for solubility determination, and illustrates the experimental workflow.

Core Data Presentation: Solubility of this compound

Quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, qualitative solubility information has been compiled from various sources and is presented in a structured format for ease of comparison.

| Solvent Name | Solvent Type | Qualitative Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | [1][2] |

| Water (H₂O) | Polar Protic | Recrystallizable from water, suggesting increased solubility at higher temperatures. A derivative has been noted to have poor water-solubility. | [3] |

| Methanol (CH₃OH) | Polar Protic | Very Slightly Soluble (solubility increases with heating) | [4] |

Note: The lack of extensive quantitative data highlights a knowledge gap and an opportunity for further research to fully characterize the physicochemical properties of this compound.

Experimental Protocols: Determining Compound Solubility

The following is a generalized, yet detailed, experimental protocol for determining the solubility of a solid compound like this compound in various solvents. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

4-amino-3-hydrazino-5-mercapto-1,2,4-triazole (this compound) powder

-

Selected solvents (e.g., water, ethanol, DMSO, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary.

-

Sample Preparation: Accurately weigh an excess amount of this compound powder and add it to a vial containing a known volume of the selected solvent. The goal is to create a suspension where undissolved solid is clearly visible.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Allow the mixture to equilibrate for a set period (e.g., 24-48 hours) to ensure the solution is saturated. The temperature should be carefully controlled and monitored.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to let the undissolved solid settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent using the following formula:

Solubility (g/L) = (Concentration from analytical method) x (Dilution factor)

Data Reporting:

Solubility should be reported in standard units such as grams per liter (g/L) or moles per liter (mol/L) at the specified temperature.

Mandatory Visualization: Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of compound solubility.

References

- 1. midlandsci.com [midlandsci.com]

- 2. 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole, 99+%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole [srdpharma.com]

AHMT Reagent: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole (AHMT) is a versatile chemical reagent with significant applications in analytical chemistry, particularly for the colorimetric determination of aldehydes. Its utility extends to agricultural sciences as a fungicide and to the pharmaceutical industry as a building block for novel therapeutic agents.[1] The reliability and accuracy of experimental results derived from the use of this compound are intrinsically linked to its stability. This technical guide provides a comprehensive overview of the recommended storage conditions for this compound, outlines a protocol for its principal application in formaldehyde detection, and proposes a framework for conducting stability studies to ensure its efficacy over time.

Chemical and Physical Properties

-

Molecular Formula: C₂H₆N₆S

-

Molecular Weight: 146.17 g/mol

-

Appearance: White to off-white crystalline powder

Stability and Storage Conditions

The stability of this compound is influenced by several factors, including temperature, light, pH, and the presence of oxidizing agents.[2] Proper storage is crucial to prevent degradation and ensure the reagent's performance. The following tables summarize the recommended storage conditions for both solid this compound and its solutions based on information from suppliers and relevant literature.

Table 1: Recommended Storage Conditions for Solid this compound

| Parameter | Condition | Duration | Source(s) |

| Temperature | 4°C | Not specified | [3] |

| -20°C | Long-term | [4] | |

| Light | Protect from light | Not specified | [3] |

| Atmosphere | Store under nitrogen | Not specified | [3] |

| Incompatible Materials | Strong acids, strong bases, strong oxidizing agents | [5] |

Table 2: Recommended Storage Conditions for this compound Solutions

| Solvent | Concentration | Storage Temperature | Duration | Additional Conditions | Source(s) |

| 0.5N HCl | 0.5 g / 100 ml | Cool place | Not specified | Protect from light (store in a dark place) | [6] |

| DMSO | Not specified | -20°C | 1 month | Protect from light, store under nitrogen | [3][7] |

| DMSO | Not specified | -80°C | 6 months | Protect from light, store under nitrogen | [3][7] |

Note on Alkaline Solutions: this compound is noted to be unstable under alkaline conditions.[8][9] Therefore, prolonged storage of this compound in basic solutions is not recommended.

Key Application: Determination of Formaldehyde

This compound is widely used for the sensitive and specific colorimetric detection of formaldehyde.[10] The underlying principle involves the reaction of this compound with formaldehyde in an alkaline medium, followed by oxidation with potassium periodate to form a purple-colored compound. The intensity of the color, measured spectrophotometrically at 550 nm, is directly proportional to the formaldehyde concentration.[6][10]

Chemical Reaction Pathway

The reaction proceeds in two main steps: condensation of this compound with formaldehyde, followed by an oxidation step to form the colored product.

Caption: Chemical reaction pathway for the detection of formaldehyde using this compound.

Experimental Protocols

Protocol 1: Determination of Formaldehyde using this compound

This protocol is adapted from established colorimetric methods.[6][10]

1. Reagent Preparation:

-

This compound Solution (0.5% w/v): Dissolve 0.5 g of this compound in 100 ml of 0.5N hydrochloric acid. Store in a cool, dark place.[6]

-

Potassium Periodate Solution (0.75% w/v): Dissolve 0.75 g of potassium periodate (KIO₄) in 100 ml of 0.2N potassium hydroxide (KOH) solution. A water bath may be used to aid dissolution.[6]

-

Potassium Hydroxide Solution (5N): Prepare a 5N solution of KOH in distilled water.

2. Standard Curve Preparation:

-

Prepare a stock solution of formaldehyde of a known concentration.

-

Create a series of dilutions from the stock solution to generate standards of varying concentrations (e.g., 0.5, 1.0, 1.5, 2.0 µg/ml).

-

Process these standards according to the analytical procedure below to construct a standard curve of absorbance versus formaldehyde concentration.

3. Analytical Procedure:

-

Pipette 2.0 ml of the sample solution into a test tube.

-

Add 2.0 ml of 5N KOH solution, followed by 2.0 ml of the this compound solution.

-

Mix gently and allow the solution to stand for 20 minutes at room temperature.

-

Add 2.0 ml of the potassium periodate solution and mix gently until gas evolution ceases.

-

Measure the absorbance of the solution at 550 nm using a spectrophotometer.

-

Determine the concentration of formaldehyde in the sample by comparing its absorbance to the standard curve.

Protocol 2: Proposed Framework for a Stability Study of this compound Reagent

Currently, there is a lack of published quantitative data on the long-term stability and degradation kinetics of this compound. The following protocol provides a general framework for conducting a stability study to determine the shelf-life of a solid this compound reagent or an this compound solution under specific storage conditions. This protocol is based on general principles of forced degradation and stability testing for chemical reagents.

1. Objective:

To evaluate the stability of the this compound reagent under various environmental conditions and to establish a recommended shelf-life.

2. Materials:

-

This compound reagent (solid)

-

Solvents for preparing solutions (e.g., 0.5N HCl, DMSO)

-

HPLC-grade solvents

-

Forced degradation reagents (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Environmental chambers for controlled temperature and humidity

-

Photostability chamber

3. Experimental Design:

-

Forced Degradation Study: Expose the this compound reagent (both solid and in solution) to stress conditions to identify potential degradation products and pathways. This is crucial for developing a stability-indicating analytical method.[3]

-

Acid Hydrolysis: 0.1N HCl at 60°C

-

Base Hydrolysis: 0.1N NaOH at 60°C

-

Oxidation: 3% H₂O₂ at room temperature

-

Thermal Degradation: 105°C (for solid) and 60°C (for solution)

-

Photostability: Expose to light according to ICH Q1B guidelines.

-

-

Long-Term Stability Study: Store the this compound reagent under the recommended conditions (e.g., 4°C, protected from light) and test at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).[11]

-

Accelerated Stability Study: Store the reagent at elevated temperature and humidity (e.g., 40°C / 75% RH) and test at shorter intervals (e.g., 0, 1, 3, 6 months) to predict the long-term stability.[12]

4. Analytical Method:

A stability-indicating HPLC method should be developed and validated to quantify the amount of this compound and separate it from any degradation products.

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate buffer)

-

Detection: UV detection at a wavelength of maximum absorbance for this compound.

-

Quantification: The concentration of this compound can be determined by comparing the peak area to a calibration curve prepared from a freshly prepared standard solution.

5. Data Analysis:

-

Monitor the percentage of this compound remaining at each time point.

-

Identify and, if necessary, quantify any significant degradation products.

-

Determine the degradation kinetics and extrapolate the data to establish a shelf-life, defined as the time at which the this compound concentration falls below a certain threshold (e.g., 95% of its initial concentration).

Visualization of Proposed Stability Study Workflow

Caption: Proposed workflow for a comprehensive stability study of the this compound reagent.

Signaling Pathways

Current scientific literature primarily describes this compound as a chemical reagent for analytical purposes. There is no substantial evidence to suggest its direct involvement or modulation of specific biological signaling pathways. Its application in a biological context is typically as an external agent to detect the presence of aldehydes, which may themselves be products of or participants in biological pathways.

Conclusion

References

- 1. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]

- 2. Formaldehyde - Wikipedia [en.wikipedia.org]

- 3. longdom.org [longdom.org]

- 4. acdlabs.com [acdlabs.com]

- 5. ecv.de [ecv.de]

- 6. gmpsop.com [gmpsop.com]

- 7. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]

- 8. gmpinsiders.com [gmpinsiders.com]

- 9. scribd.com [scribd.com]

- 10. repository.seafdec.org [repository.seafdec.org]

- 11. ema.europa.eu [ema.europa.eu]

- 12. biopharminternational.com [biopharminternational.com]

Methodological & Application

Application Notes: Quantification of Formaldehyde using the AHMT Assay

Introduction

Formaldehyde is a ubiquitous chemical compound found in various industrial and consumer products, as well as being a natural metabolic intermediate. Due to its potential toxicity and carcinogenicity, accurate quantification is crucial in environmental monitoring, food safety, and biomedical research. The 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole (AHMT) assay is a sensitive and specific colorimetric method for the determination of formaldehyde. This method is noted for its superiority in sensitivity compared to other common techniques like the acetylacetone or chromotropic acid methods.[1][2] The reaction proceeds under mild, alkaline conditions at room temperature, making it a practical and efficient choice for researchers.[2]

Principle of the Method

The this compound assay is based on the condensation reaction of formaldehyde with this compound in a highly alkaline medium. The resulting intermediate is then oxidized by potassium periodate (KIO₄) to form a vivid purple-colored bicyclic heterocyclic product, 6-mercapto-s-triazolo[4,3-b]-s-tetrazine.[1][3] The intensity of the purple color is directly proportional to the concentration of formaldehyde in the sample. The absorbance of the final solution is measured spectrophotometrically at a wavelength of 550 nm.[1][4]

Assay Performance and Characteristics

The this compound assay provides reliable and reproducible results for formaldehyde quantification. Below is a summary of its typical performance characteristics.

| Parameter | Value | Reference |

| Wavelength (λmax) | 550 nm | [1][4] |

| Detection Limit | 0.1 ppm (or 1 nmol) | [1][2] |

| Linearity (R²) | > 0.998 | [4] |

| Reaction Conditions | Room Temperature | [2][4] |

| Key Reagents | This compound, KOH, KIO₄ | [1][4] |

| Color of Product | Violet / Purple | [1][3] |

Experimental Protocol

Required Materials and Reagents

-

Chemicals:

-

4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole (this compound), 99+% (CAS: 1750-12-5)

-

Potassium Hydroxide (KOH)

-

Hydrochloric Acid (HCl)

-

Potassium Periodate (KIO₄)

-

Formaldehyde solution (35-37% w/w)

-

Distilled or deionized water

-

-

Equipment:

-

Spectrophotometer capable of reading at 550 nm

-

Volumetric flasks (100 mL, 200 mL)

-

Pipettes (2 mL, 5 mL, 10 mL)

-

Test tubes with stoppers (20 mL capacity)

-

Water bath

-

Analytical balance

-

Preparation of Reagents

-

This compound Solution (0.5% w/v):

-

Potassium Periodate Solution (0.75% w/v):

-

Potassium Hydroxide Solution (5 M):

-

Accurately weigh 28.05 g of KOH.

-

Carefully dissolve in approximately 80 mL of distilled water in a beaker placed in an ice bath.

-

Once cooled, transfer the solution to a 100 mL volumetric flask and make up to the mark with distilled water.

-

-

Formaldehyde Standard Stock Solution (e.g., 200 µg/mL):

-

The concentration of commercial formaldehyde solutions must be accurately determined via iodometric titration before preparing the stock solution.[1]

-

Based on the determined concentration, prepare a stock solution (e.g., 200 µg/mL) by diluting the commercial formaldehyde solution with distilled water.

-

-

Formaldehyde Working Standard Solution (2 µg/mL):

-

Perform a 1:100 dilution of the 200 µg/mL stock solution. For example, pipette 1 mL of the stock solution into a 100 mL volumetric flask and make up to the mark with distilled water.[1]

-

Sample Preparation

-

Liquid Samples: Samples should be clear and colorless. If necessary, centrifuge or filter the sample to remove any particulate matter.

-

Solid Samples: For solid samples, a steam distillation step may be required to extract the formaldehyde.[1]

-

Accurately weigh 1-10 g of the solid sample into a distillation flask.

-

Add distilled water and 1 mL of 20% H₃PO₃ solution.[1]

-

Perform steam distillation, collecting approximately 200 mL of the distillate.[1]

-

Transfer the distillate to a 200 mL volumetric flask and make up to the mark with distilled water. This solution is now ready for analysis.[1]

-

Assay Procedure

-

Label a series of test tubes for your standards (e.g., 0, 0.5, 1.0, 1.5, 2.0 mL).

-

Into each tube, pipette the corresponding volume of the 2 µg/mL formaldehyde working standard solution (0.5, 1.0, 1.5, and 2.0 mL).[1] The "0" tube will serve as the blank.

-

Add distilled water to each tube to bring the total volume to 2.0 mL.[1] This will result in final formaldehyde amounts of 0, 1.0, 2.0, 3.0, and 4.0 µg per tube.

-

Proceed with the color development reaction as described in section 4.3.

-

Pipette 2.0 mL of the prepared sample solution (or a suitable dilution) into a clean test tube.[1][4]

-

Proceed with the color development reaction as described in section 4.3.

-

To each standard and sample tube, add 2.0 mL of the 5 M KOH solution.[1][4]

-

Next, add 2.0 mL of the 0.5% this compound solution to each tube.[1][4]

-

Gently mix the contents and allow the tubes to stand at room temperature for 20 minutes.[1][4]

-

Following the incubation, add 2.0 mL of the 0.75% KIO₄ solution to each tube.[1][4]

-

Mix gently until any bubbles that form have dissipated.[1] A violet color will develop.

-

Measure the absorbance of each solution at 550 nm using a spectrophotometer, using the blank to zero the instrument.

Data Analysis and Calculations

-

Standard Curve: Plot the absorbance values of the standards (y-axis) against the corresponding amount of formaldehyde in µg (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An example of standard curve data is shown below.

-

Sample Concentration: Use the equation from the standard curve to calculate the amount of formaldehyde (A) in your unknown sample.

-

A (µg) = (Absorbance of Sample - y-intercept) / slope

-

-

Original Concentration: Calculate the concentration of formaldehyde in the original sample, accounting for any dilutions and the initial sample volume or weight.

-

Formaldehyde (µg/g or µg/mL) = (A × V_total) / (V_sample × W_sample)

-

Where:

-

Example Standard Curve Data

| Formaldehyde (µg) | Absorbance at 550 nm (AU) |

| 0.0 (Blank) | 0.003 |

| 1.0 | 0.077 |

| 2.0 | 0.151 |

| 3.0 | 0.224 |

| 4.0 | 0.298 |

Note: The absorbance values are illustrative and will vary with experimental conditions.

Visualizations

Reaction Mechanism

The diagram below illustrates the reaction between formaldehyde and this compound, followed by oxidative cyclization to form the colored tetrazine product.

Caption: Chemical reaction pathway for the this compound assay.

Experimental Workflow

The following flowchart outlines the complete protocol for formaldehyde quantification using the this compound assay.

Caption: Step-by-step workflow for the this compound assay.

References

Application Notes: Preparation and Use of AHMT Reagent for Colorimetric Quantification of Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehydes are a class of highly reactive carbonyl compounds integral to numerous biological and industrial processes. Their quantification is crucial in fields ranging from clinical diagnostics and environmental monitoring to quality control in the food and pharmaceutical industries. The 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole (AHMT) method offers a sensitive and specific colorimetric assay for the determination of aldehydes. This application note provides a detailed protocol for the preparation of the this compound reagent and its application in a colorimetric assay.

Principle of the Method

The this compound assay is based on a two-step chemical reaction. In the first step, under alkaline conditions, the aldehyde present in the sample condenses with this compound to form a colorless intermediate product. In the second step, this intermediate is oxidized by an oxidizing agent, typically potassium periodate (KIO₄) or air, to yield a colored product.[1][2] For formaldehyde, this reaction produces a vibrant violet-colored compound, while other aliphatic aldehydes typically form a purple-colored tetrazine derivative.[1][2] The intensity of the resulting color is directly proportional to the concentration of the aldehyde in the sample and can be quantified spectrophotometrically at approximately 550 nm.[1]

Figure 1. Principle of the this compound colorimetric reaction for aldehyde detection.

Reagents and Equipment

Reagents

-

4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole (this compound), 95%+ purity (CAS: 1750-12-5)

-

Hydrochloric Acid (HCl)

-

Potassium Hydroxide (KOH)

-

Potassium Periodate (KIO₄)

-

Aldehyde standard (e.g., Formaldehyde, 37 wt. % in H₂O)

-

Distilled or deionized water

Equipment

-

Spectrophotometer or microplate reader capable of measuring absorbance at 550 nm

-

Analytical balance

-

Volumetric flasks and pipettes

-

Test tubes or 96-well microplates

-

pH meter

-

Vortex mixer

-

Water bath

Experimental Protocols

Reagent Preparation

It is recommended to prepare fresh solutions for optimal performance. Store solutions in a cool, dark place when not in use.[1]

-

0.5% (w/v) this compound Reagent (in 0.5 M HCl):

-

Potassium Periodate Solution (0.75% w/v in 0.2 M KOH):

-

Accurately weigh 0.75 g of potassium periodate (KIO₄).

-

Dissolve in 100 mL of 0.2 M potassium hydroxide (KOH) solution.

-

A water bath may be used to facilitate dissolution.[1]

-

-

Potassium Hydroxide Solution (5 M):

-

Carefully weigh 28.05 g of KOH pellets.

-

Slowly dissolve in approximately 80 mL of distilled water in a flask placed in an ice bath (the dissolution is highly exothermic).

-

Once cooled to room temperature, transfer to a 100 mL volumetric flask and bring the volume to the mark with distilled water.

-

-

Aldehyde Standard Stock Solution (e.g., 1 mg/mL Formaldehyde):

-